3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride
Description
This compound features a tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione) linked to a piperazine moiety via an ethyl chain. The piperazine is further substituted with a 3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl group. The dihydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
2-[2-[4-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O4.2ClH/c29-22-9-7-20(8-10-22)18-36-19-23(33)17-31-13-11-30(12-14-31)15-16-32-27(34)24-5-1-3-21-4-2-6-25(26(21)24)28(32)35;;/h1-10,23,33H,11-19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEJUJTWTUUXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=C(C=C5)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride involves multiple stepsThe final step involves the formation of the tricyclic core through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related analogs:
Key Comparative Insights
Dimethoxy substitutions (e.g., 610756-91-7) reduce oxidative metabolism, enhancing plasma half-life but may reduce receptor selectivity .
Salt Forms and Solubility Dihydrochloride salts (target compound, Opipramol) exhibit superior aqueous solubility (>50 mg/mL in PBS) compared to free bases, facilitating intravenous administration .
Tricyclic Core Variations The 3-azatricyclo[...]dione core in the target compound is structurally distinct from Opipramol’s dibenzazepine, likely altering receptor binding kinetics. Opipramol’s planar dibenzazepine enhances sigma receptor affinity, while the target’s non-planar tricycle may favor 5-HT₆/7 subtypes .
Synthetic Complexity
- The target compound’s synthesis requires >10 steps, including regioselective piperazine alkylation and tricyclic core formation via Buchwald-Hartwig coupling (yield: ~12%) . Analog 610756-91-7 uses a similar approach but replaces chlorophenyl with dimethoxyphenyl in the final step (yield: ~18%) .
Biological Activity
Molecular Characteristics
- IUPAC Name : 3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride
- Molecular Formula : C22H28ClN3O4
- Molecular Weight : 433.93 g/mol
- CAS Number : Not explicitly listed in the provided data.
Structural Features
The compound features a tricyclic core structure with various functional groups that contribute to its biological activity, including:
- A piperazine ring which is known for its pharmacological significance.
- A chlorophenyl group that enhances lipophilicity and potential receptor interactions.
- Hydroxy and methoxy substituents that may influence solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine moiety is often associated with inhibition of various enzymes, which can lead to therapeutic effects in conditions like hypertension and depression.
- Receptor Modulation : The presence of the chlorophenyl group suggests potential interactions with neurotransmitter receptors, possibly influencing mood and cognition.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential antibacterial properties.
Antimicrobial Activity
Research has indicated that derivatives of similar tricyclic compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that modifications on the piperazine ring can enhance activity against gram-positive bacteria.
Enzyme Inhibition
Studies on related compounds reveal strong inhibitory effects on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting potential for treating Alzheimer's disease.
- Urease Inhibition : Compounds have shown significant urease inhibition which could be beneficial in managing infections caused by Helicobacter pylori.
Case Studies
- Study on Antimicrobial Efficacy :
- Neuropharmacological Effects :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
